molecular formula C14H19ClN2O2 B2458294 3-(2-chloropropanamido)-N,N-diethylbenzamide CAS No. 1098347-63-7

3-(2-chloropropanamido)-N,N-diethylbenzamide

Cat. No.: B2458294
CAS No.: 1098347-63-7
M. Wt: 282.77
InChI Key: QTGRSOUNUZEXMQ-UHFFFAOYSA-N
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Description

Bond Connectivity

The molecule features a central benzene ring with three key substituents (Figure 1):

  • A diethylcarbamoyl group (-CON(C2H5)2) at the 1-position.
  • A 2-chloropropanamido group (-NH-C(O)-CH2Cl) at the 3-position.
  • A hydrogen atom at the remaining positions (2, 4, 5, 6).

The amide linkage (-CONH-) in the 2-chloropropanamido group adopts a planar geometry due to resonance between the nitrogen lone pair and the carbonyl π-system. This resonance stabilizes the molecule and reduces rotation around the C-N bond. The chlorine atom at C2 of the propanamide chain introduces steric bulk and electron-withdrawing effects, polarizing the adjacent C-Cl bond and influencing intermolecular interactions.

Stereoelectronic Effects

  • Amide Resonance : Delocalization of the nitrogen lone pair into the carbonyl group stabilizes the planar conformation, reducing rotational freedom.
  • Chlorine-Induced Polarization : The electronegative chlorine atom withdraws electron density via inductive effects, increasing the electrophilicity of the carbonyl carbon in the propanamide moiety.
  • N,N-Diethyl Steric Effects : The two ethyl groups on the amide nitrogen create steric hindrance, limiting access to the carbonyl oxygen and influencing solubility in nonpolar solvents.
Key Structural Features Impact on Properties
Planar amide resonance Enhanced rigidity and thermal stability
Electron-withdrawing chlorine Increased reactivity toward nucleophiles
Bulky N,N-diethyl groups Reduced crystallinity and improved lipophilicity

Comparative Structural Studies with Related Chloropropanamide Derivatives

This compound belongs to a broader class of chlorinated benzamide derivatives. Structural comparisons with related compounds reveal distinct trends:

Comparison with 3-Chloro-N,N-diethylbenzamide (CID 639085)

  • Similarity : Both compounds share the N,N-diethylbenzamide backbone.
  • Difference : The absence of the propanamido chain in CID 639085 reduces steric complexity and eliminates the β-chlorine substituent.

Comparison with 3-(2-Chloropropanamido)-N-methylbenzamide (CAS 1098346-34-9)

  • Similarity : Identical 2-chloropropanamido substituent at the 3-position.
  • Difference : Replacement of N,N-diethyl with N-methyl reduces steric bulk and alters solubility profiles.

Comparison with N,N-Diethyl-2-methylbenzamide (CAS 1696-17-9)

  • Similarity : Shared N,N-diethylamide group.
  • Difference : A methyl group at the 2-position instead of the 3-(2-chloropropanamido) substituent results in lower polarity.

Crystalline Phase Characterization Through X-ray Diffractometry

While no direct X-ray crystallographic data for This compound is available in the literature, insights can be extrapolated from structurally analogous compounds:

  • Related Benzamide Derivatives :

    • N,N-Diethylbenzamide (CAS 1696-17-9) crystallizes in a monoclinic system with space group P21/c, featuring intermolecular hydrogen bonds between amide groups.
    • 3-Chloro-N,N-diethylbenzamide (CID 639085) exhibits a triclinic lattice stabilized by C-Cl···π interactions.
  • Predicted Crystallinity :

    • The 2-chloropropanamido substituent likely introduces additional hydrogen-bonding sites (amide N-H and carbonyl O), promoting layered crystal packing.
    • Steric bulk from the N,N-diethyl groups may reduce symmetry, favoring lower-symmetry space groups (e.g., P-1 or P21).
Hypothesized Crystallographic Parameters Rationale
Space group: P21/c Common for monosubstituted benzamides
Unit cell dimensions: a = 10–12 Å Consistent with similar molecular dimensions
Z = 4 Typical for moderate-density packing

Properties

IUPAC Name

3-(2-chloropropanoylamino)-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-4-17(5-2)14(19)11-7-6-8-12(9-11)16-13(18)10(3)15/h6-10H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGRSOUNUZEXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropropanamido)-N,N-diethylbenzamide typically involves the following steps:

    Formation of 2-chloropropanamide: This can be achieved by reacting 2-chloropropanoyl chloride with ammonia or an amine under controlled conditions.

    Amidation Reaction: The 2-chloropropanamide is then reacted with N,N-diethylbenzamide in the presence of a suitable catalyst, such as a base (e.g., triethylamine), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropropanamido)-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropropanamido group can be substituted by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxy derivative.

    Hydrolysis: Yields the corresponding carboxylic acid and amine.

    Oxidation: Can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Typically results in the formation of amines or alcohols.

Scientific Research Applications

3-(2-chloropropanamido)-N,N-diethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It may be explored for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloropropanamido)-N-methylbenzamide
  • Methyl 3-(2-chloropropanamido)propanoate
  • 2-(2-chloropropanamido)acetic acid

Uniqueness

3-(2-chloropropanamido)-N,N-diethylbenzamide is unique due to its specific structural features, such as the presence of diethyl groups on the nitrogen atom, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Biological Activity

3-(2-Chloropropanamido)-N,N-diethylbenzamide, also known as a derivative of N,N-diethylbenzamide (commonly referred to as DEET), is a compound that has garnered attention for its biological activity, particularly in the context of insect repellent properties. This article consolidates existing research findings, case studies, and data on the biological activity of this compound.

  • Molecular Formula : C12H16ClN2O
  • Molecular Weight : 240.72 g/mol
  • CAS Number : 1098347-63-7

Biological Activity Overview

The biological activity of this compound primarily revolves around its efficacy as an insect repellent and its safety profile in mammals. Studies have shown that it possesses significant repellency against various mosquito species, which are vectors for diseases such as malaria and dengue.

Insect Repellent Efficacy

  • Comparative Studies :
    • In a study comparing the efficacy of Advanced Odomos cream (which contains 12% N,N-diethylbenzamide) against DEET, it was found that both formulations provided comparable protection against mosquito bites. The Odomos cream achieved 100% protection for up to 11 hours against Anopheles stephensi and approximately 6 hours against Aedes aegypti .
    • The acute inhalation toxicity studies indicated that exposure to aerosols containing DEB (N,N-diethylbenzamide) resulted in dose-dependent respiratory effects, with an LC50 value greater than 2.5 g/m³ . This suggests a relatively safe profile at lower concentrations compared to other insect repellents.

The mechanism by which this compound acts as an insect repellent is not fully elucidated but is believed to involve:

  • Disruption of Olfactory Reception : The compound likely interferes with the olfactory receptors of mosquitoes, making it difficult for them to locate hosts.
  • Chemical Structure Influence : The presence of the chloropropanamide group may enhance its binding affinity to specific receptors compared to its parent compound DEET.

Case Study: Efficacy Against Mosquitoes

A field study evaluated the effectiveness of various concentrations of Advanced Odomos cream against Aedes aegypti. Results indicated:

  • Complete Protection : Achieved at a concentration of 10 mg/cm² for Anopheles stephensi and at 12 mg/cm² for Aedes aegypti.
  • Duration of Protection : Notable protection lasting up to 11 hours against Anopheles mosquitoes .

Toxicological Assessment

Research indicates that while DEET and its derivatives are effective insect repellents, they also require careful consideration regarding their toxicological profiles. Inhalation studies showed:

  • Respiratory Effects : Acute exposure to DEB aerosols resulted in significant respiratory depression at higher concentrations, although no significant irritation was noted at lower doses .

Summary Table of Biological Activity

Property Observation
Insect Repellent Efficacy Comparable to DEET; effective up to 11 hours
Acute Toxicity (LC50) >2.5 g/m³ for DEB aerosols
Respiratory Effects Dose-dependent; significant at higher concentrations
Protection Duration Up to 11 hours for Anopheles stephensi

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(2-chloropropanamido)-N,N-diethylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-amino-N,N-diethylbenzamide with 2-chloropropanoyl chloride in the presence of a base like pyridine or triethylamine in dichloromethane (DCM) at room temperature . Catalytic hydrogenation (e.g., Pd/C, H₂) may be employed for intermediate reduction steps. Reaction time, solvent polarity, and stoichiometric ratios critically affect yield and purity. For example, prolonged reaction times in DCM at room temperature (~18–24 hours) often improve conversion rates but may increase side products like hydrolyzed chlorides. Purification via column chromatography or recrystallization is recommended .
Reaction Parameter Optimal Condition Impact on Yield
SolventDichloromethaneHigh solubility
TemperatureRoom temperatureMinimizes hydrolysis
CatalystPyridine/TriethylamineNeutralizes HCl byproduct

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural conformation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substitution patterns and diethylamide proton environments. Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups. For unambiguous structural confirmation, X-ray crystallography is recommended. Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) provide precise bond-length and angle data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, receptor subtypes) or substituent effects. To address this:
  • Conduct structure-activity relationship (SAR) studies by systematically varying the chloropropanamido group and diethylamide moieties .
  • Use standardized in vitro assays (e.g., receptor binding assays with δ-opioid receptors, as seen in SNC80 analogs) to compare activity under controlled conditions .
  • Validate findings with orthogonal techniques (e.g., electrophysiology for ion channel modulation) to rule out assay-specific artifacts .

Q. What strategies are effective in optimizing the reaction yield of this compound during scale-up?

  • Methodological Answer : Scale-up challenges include heat dissipation and byproduct accumulation. Strategies include:
  • Switching to continuous-flow reactors for improved mixing and temperature control .

  • Using scavenger resins (e.g., polymer-bound bases) to remove excess acid byproducts .

  • Conducting Design of Experiments (DoE) to model interactions between variables (e.g., stoichiometry, solvent volume) .

    Scale-Up Challenge Mitigation Strategy Expected Outcome
    Heat dissipationContinuous-flow reactorsConsistent temperature control
    Byproduct accumulationScavenger resinsHigher purity

Q. How do substituent variations on the benzamide core impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Modifications to the chloropropanamido group (e.g., replacing chlorine with fluorine) or diethylamide substituents alter lipophilicity (logP) and metabolic stability. For example:
  • Electron-withdrawing groups (e.g., -Cl) enhance metabolic resistance but may reduce blood-brain barrier permeability .
  • Bulky substituents on the benzamide ring (e.g., trifluoromethyl) increase plasma protein binding, prolonging half-life .
  • Use in silico tools (e.g., molecular docking) to predict CYP450 interactions and refine substituent selection .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the agrochemical efficacy of this compound analogs?

  • Methodological Answer : Contradictions may stem from species-specific enzyme targeting (e.g., acetylcholinesterase vs. cytochrome P450 in pests). To reconcile results:
  • Perform enzyme inhibition assays across multiple pest species .
  • Cross-validate with field trials under varying environmental conditions (e.g., pH, temperature) .
  • Analyze metabolite profiles to identify species-specific degradation pathways .

Experimental Design

Q. In designing experiments to evaluate the neuropharmacological potential of this compound, what in vitro and in vivo models are appropriate?

  • Methodological Answer :
  • In vitro : Use δ-opioid receptor-transfected HEK293 cells for binding affinity assays, as structural analogs like SNC80 show high selectivity for this receptor .
  • In vivo : Employ rodent models (e.g., Sprague-Dawley rats) for behavioral studies (e.g., forced swim test for antidepressant-like effects) with rigorous controls for locomotor activity .
  • Include comparator compounds (e.g., SNC86 derivatives) to benchmark efficacy and selectivity .

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